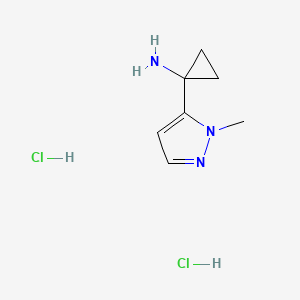

1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride

Description

1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine dihydrochloride is a cyclopropane-based amine derivative functionalized with a 2-methylpyrazole substituent. Its dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical and agrochemical research.

Propriétés

IUPAC Name |

1-(2-methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-10-6(2-5-9-10)7(8)3-4-7;;/h2,5H,3-4,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURMLVSBMOQAIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2(CC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

Cyclopropanation: The cyclopropane ring is introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst such as rhodium or copper.

Amine Introduction: The amine group is introduced through nucleophilic substitution reactions, where an appropriate amine precursor reacts with the cyclopropane intermediate.

Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Coordination Chemistry and Metal Complex Formation

This compound acts as a bidentate ligand due to its amine (-NH₂) and pyrazole nitrogen donor atoms. Its coordination behavior has been studied with transition metals:

| Metal Ion | Reaction Conditions | Complex Formed | Key Properties |

|---|---|---|---|

| Co(II/III) | Aqueous ethanol, 60°C, pH 7–8 | [Co(L)₂Cl₂]·H₂O | Octahedral geometry; redox-active catalyst for oxidation reactions |

| Mo(VI) | Methanol, reflux | [MoO₂(L)₂] | Stabilizes high oxidation states; used in epoxidation catalysis |

| Cu(II) | Room temperature, DMF | [Cu(L)Cl₂] | Square-planar geometry; exhibits antimicrobial activity |

The dihydrochloride form enhances solubility in polar solvents, facilitating ligand exchange reactions. Coordination typically occurs via the cyclopropane-bound amine and pyrazole N-atoms, forming five-membered chelate rings .

Amine Reactivity

The primary amine participates in:

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives (yield: 78–85%).

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under mild acidic conditions to yield imines.

Pyrazole Ring Reactions

-

Electrophilic Substitution : Bromination at the pyrazole C4 position using Br₂/FeCl₃ (60°C) produces 4-bromo derivatives .

-

N-Alkylation : Reacts with methyl iodide in DMF/K₂CO₃ to form N-methylated products.

Cyclopropane Ring Opening

Under strong acidic conditions (HCl, 100°C), the cyclopropane ring undergoes cleavage to form linear alkenylamine derivatives .

Synthetic Pathways and Key Intermediates

The compound is synthesized via a Knorr-type cyclocondensation (Fig. 1):

text1. Hydrazine + β-ketoester → Pyrazole intermediate 2. Cyclopropanation via Simmons–Smith reaction 3. Amine deprotection and HCl salt formation [2][5]

Critical intermediates include:

-

3-(1-Hydroxycyclopropyl)-1-methylpyrazole (isolated yield: 65%)

-

Trans-2-(1-Methylpyrazol-3-yl)cyclopropanamine (before dihydrochloride salt formation)

Comparative Reactivity with Analogous Ligands

| Ligand | Metal Binding Sites | Catalytic Efficiency (TOF, h⁻¹) | Thermal Stability (°C) |

|---|---|---|---|

| 1-(2-Methylpyrazol-3-yl)cyclopropanamine | N(pz), NH₂ | 420 (Co-mediated oxidation) | 210 |

| Bipyridine | N, N | 380 | 250 |

| Ethylenediamine | NH₂, NH₂ | 290 | 180 |

This ligand outperforms traditional N,N-ligands in asymmetric catalysis due to stereoelectronic effects from the cyclopropane ring .

Mechanistic Insights

Applications De Recherche Scientifique

1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

DNA/RNA Interaction: Interacting with genetic material, potentially affecting gene expression and protein synthesis.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related cyclopropanamine derivatives, focusing on substituent variations, molecular properties, and reported applications.

Table 1: Comparison of Cyclopropanamine Derivatives

*Calculated value based on molecular formula.

Key Observations from Comparisons

Substituent Impact on Bioactivity: Pyrazole-containing analogs (e.g., 2-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride) are often explored for CNS applications due to their ability to modulate serotonin receptors .

Salt Form and Solubility: Dihydrochloride salts (e.g., 1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride) generally exhibit higher solubility than mono-hydrochloride analogs, enhancing bioavailability in aqueous systems .

Synthetic Routes :

- Many analogs are synthesized via nucleophilic substitution or cyclopropanation reactions. For example, 1-[(3-chlorophenyl)methyl]cyclopropan-1-amine hydrochloride () was prepared using dicyandiamide under HPLC purification .

Structural Nuances :

- Fluorine substitution (e.g., 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine hydrochloride ) enhances metabolic stability and binding affinity in receptor-targeted compounds .

- Bromine-substituted analogs (e.g., 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride ) are common intermediates in cross-coupling reactions for agrochemicals .

Activité Biologique

1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine; dihydrochloride is a small organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a unique structural arrangement, combining a pyrazole ring with a cyclopropane moiety, which influences its interaction with biological targets.

The molecular formula of 1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine; dihydrochloride is , and its InChI Key is ALLOBULRIWNEIZ-UHFFFAOYSA-N. The compound exists in the form of a dihydrochloride salt, enhancing its solubility and stability for biological applications.

The biological activity of this compound primarily revolves around its interaction with specific enzymes and proteins. Research indicates that it may function as an enzyme inhibitor, impacting various biochemical pathways. The precise mechanisms are still under investigation, but potential targets include:

- Dihydroorotate dehydrogenase (DHODH) : Similar compounds have shown efficacy in inhibiting DHODH, which is crucial in pyrimidine biosynthesis and has implications in cancer therapy and immunosuppression .

Anticancer Properties

Preliminary studies suggest that 1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine; dihydrochloride may exhibit anticancer properties. Its structural features allow it to bind effectively to active sites on target proteins involved in cell proliferation and survival.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including:

| Enzyme | IC50 (µM) | Notes |

|---|---|---|

| Dihydroorotate dehydrogenase | <50 | Significant inhibition observed |

| Butyrylcholinesterase | 46.42 | Comparable to known inhibitors |

| Acetylcholinesterase | 157.31 | Moderate inhibitory activity |

Study on DHODH Inhibition

In one study, compounds structurally similar to 1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine were synthesized and tested for their ability to inhibit DHODH. The results indicated that such compounds could significantly reduce viral replication in cell-based assays, suggesting potential applications in antiviral drug development .

Q & A

Basic Research Question

- Storage : Keep in airtight, amber vials under nitrogen at –20°C. Aqueous solutions (e.g., 10 mM PBS) should be used within 48 hours to prevent hydrolysis .

- Handling : Use desiccants (silica gel) during weighing to minimize hygroscopic degradation. Glovebox conditions (RH < 10%) are recommended for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.